![molecular formula C11H16ClN B1500074 3-(4-Methylphenyl)Pyrrolidine Hydrochloride CAS No. 1187172-68-4](/img/structure/B1500074.png)
3-(4-Methylphenyl)Pyrrolidine Hydrochloride
Overview
Description
3-(4-Methylphenyl)Pyrrolidine Hydrochloride is a chemical compound with the CAS Number: 899425-95-7 . It has a molecular weight of 197.71 and its IUPAC name is this compound . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 197.71 . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . More specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Synthesis and Characterization
- A study described the synthesis and characterization of heterocycle-based molecules involving pyrrolidine derivatives. These molecules were analyzed for their nonlinear optical properties and stability, indicating their potential application in material science and drug development (Murthy et al., 2017).
Biological Activity and Potential Therapeutic Applications
- Pyrrolidine derivatives have shown significant potential as anticancer agents. One study synthesized pyrrolidin-2-one derivatives and evaluated their cytotoxicity against breast and colon cancer cell lines, highlighting their role as potent PI3K inhibitors (Muralidharan et al., 2017).
- Another research investigated substituted pyrrolidine-3,4-diol derivatives for their ability to inhibit glycosidases and their potential to inhibit the growth of human tumor cells, demonstrating their selectivity and efficacy in targeting cancer cells (Fiaux et al., 2005).
Future Directions
Pyrrolidine derivatives, including 3-(4-Methylphenyl)Pyrrolidine Hydrochloride, are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, future research could focus on exploring the potential of these compounds in various therapeutic applications.
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets .
Mode of Action
It is known that pyrrolidine-containing synthetic cathinones, a group to which this compound may belong, are known for their strong psychostimulant effect resulting from potent stimulation of dopamine circuitry in the brain .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine-containing synthetic cathinones, a group to which this compound may belong, produce psychostimulant effects mediated by stimulation of dopaminergic neurotransmission .
Action Environment
It is known that the compound is a white solid and should be stored at 0-8 degrees celsius .
properties
IUPAC Name |
3-(4-methylphenyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMNEXWVYXSNHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662904 | |
Record name | 3-(4-Methylphenyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187172-68-4 | |
Record name | 3-(4-Methylphenyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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